molecular formula C7H4F3IO B1431788 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene CAS No. 1261606-77-2

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene

Cat. No.: B1431788
CAS No.: 1261606-77-2
M. Wt: 288.01 g/mol
InChI Key: RTWSFJOKPIOUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and iodo groups

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method involves the use of metal-mediated difluoromethylation reactions. For instance, the difluoromethylation of C(sp^2)–H bonds has been achieved through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .

Chemical Reactions Analysis

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as KOAc, and difluoromethylation reagents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene depends on its specific application. In pharmaceuticals, the difluoromethoxy group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug efficacy .

Comparison with Similar Compounds

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can be compared to other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSFJOKPIOUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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